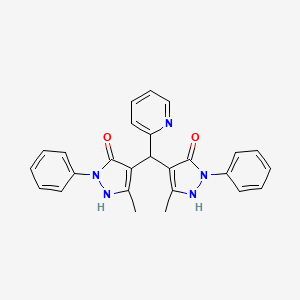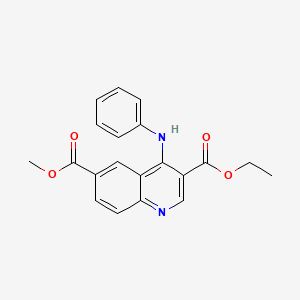
4,4'-(pyridin-2-ylmethanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through a multi-step process involving the condensation of pyrazole derivatives with pyridine aldehydes. One common method involves the use of nano SnO2 as a catalyst under solvent-free conditions at room temperature . This eco-friendly approach not only provides high yields but also minimizes the formation of side products.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Aplicaciones Científicas De Investigación
4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its anti-inflammatory properties, it is being studied for its potential use in treating inflammatory diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets. The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparación Con Compuestos Similares
Similar compounds include other pyrazole derivatives such as:
Rimonabant: Known for its anti-obesity effects.
Celecoxib: A well-known anti-inflammatory drug.
Fipronil: An insecticide used in agriculture.
Compared to these compounds, 4-[(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)(PYRIDIN-2-YL)METHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL stands out due to its dual pyrazole and pyridine structure, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H23N5O2 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-pyridin-2-ylmethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O2/c1-17-22(25(32)30(28-17)19-11-5-3-6-12-19)24(21-15-9-10-16-27-21)23-18(2)29-31(26(23)33)20-13-7-4-8-14-20/h3-16,24,28-29H,1-2H3 |
Clave InChI |
BYSRGEMXCPMSJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=N3)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-chlorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11603427.png)
![4-(4-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603433.png)
![6-(4-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11603440.png)
![1-hexyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11603445.png)
![Methyl 4-{3-[bis(2-hydroxyethyl)amino]-2-hydroxypropoxy}benzoate](/img/structure/B11603446.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11603460.png)
![(2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11603463.png)
![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603472.png)
![(5Z)-2-(4-methoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603475.png)
![2-amino-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11603478.png)


